
3-(2-Methoxyethoxy)propylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methoxyethoxy)propylZinc bromide is an organozinc compound with the molecular formula C6H13BrO2Zn and a molecular weight of 262.4615 g/mol . This compound is typically used in organic synthesis as a reagent for various chemical reactions, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of 3-(2-Methoxyethoxy)propylZinc bromide typically involves the reaction of 3-(2-Methoxyethoxy)propyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is often supplied as a 0.50 M solution in THF .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methoxyethoxy)propylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Reagents: Common reagents used with this compound include palladium catalysts, aryl halides, and bases such as potassium carbonate.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with new carbon-carbon bonds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Aplicaciones Científicas De Investigación
3-(2-Methoxyethoxy)propylZinc bromide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Methoxyethoxy)propylZinc bromide involves the formation of a reactive organozinc intermediate that can participate in various chemical reactions. The zinc atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing the transition state and lowering the activation energy of the reaction .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Methoxyethoxy)propyl bromide: This compound is a precursor to 3-(2-Methoxyethoxy)propylZinc bromide and shares similar chemical properties.
2,5-Dibromo-3-[2-(2-methoxyethoxy)ethoxy]methylthiophene: This compound has a similar structure but contains additional bromine atoms and a thiophene ring, making it useful in different types of chemical reactions.
Uniqueness
This compound is unique due to its ability to form stable organozinc intermediates, which are highly reactive and useful in a wide range of organic synthesis reactions. Its stability and reactivity make it a valuable reagent in both academic and industrial research .
Propiedades
Fórmula molecular |
C6H13BrO2Zn |
|---|---|
Peso molecular |
262.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-(2-methoxyethoxy)propane |
InChI |
InChI=1S/C6H13O2.BrH.Zn/c1-3-4-8-6-5-7-2;;/h1,3-6H2,2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
UOHBYOALCZLDRY-UHFFFAOYSA-M |
SMILES canónico |
COCCOCC[CH2-].[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


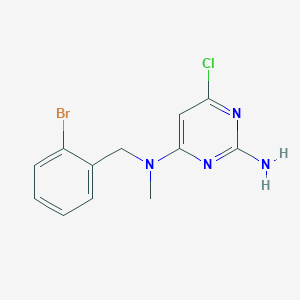
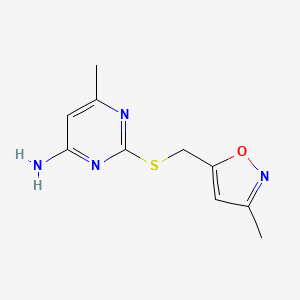

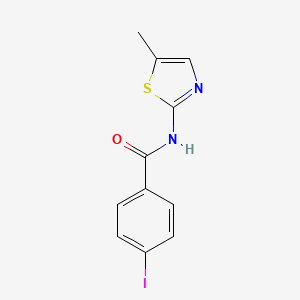
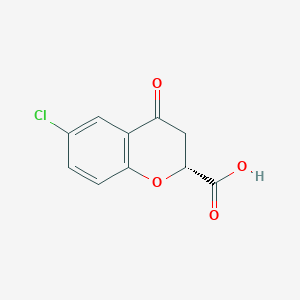
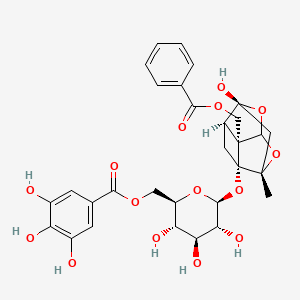
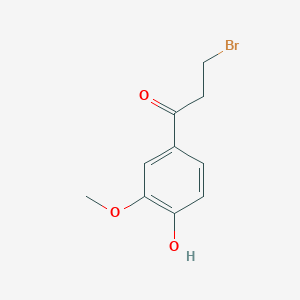

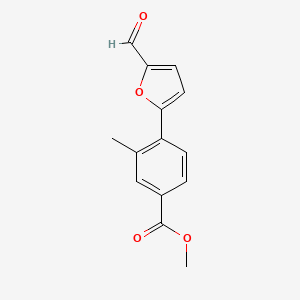
![8-Iodopyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B14897740.png)



![1-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)-1h-1,2,4-triazole-3-carbonitrile](/img/structure/B14897771.png)
